Cas no 3067-12-7 (Benzoapyrene-6,12-quinone)

Benzoapyrene-6,12-quinone Chemical and Physical Properties
Names and Identifiers
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- Benzo[a]pyrene-6,12-dione
- Benzo[a]pyrene-6,12-quinone
- Benzo(a)pyrene 6,12-quinone
- UNII-QWW9F0H8TO
- Benzo(a)pyrene-6,12-dione, radical ion(1-)
- Benzo[pqr]tetraphene-6,12-dione
- benzo[b]pyrene-6,12-quinone
- BRN 1883987
- 6,12-Dihydrobenzo[a]pyrene-6,12-dione; NSC 625589;
- benzo[b]pyrene-6,12-dione
- Benzo(a)pyrene-6,12-quinone
- NCI60_007965
- BP-6,12-Quinone
- 6,12-Benzopyrene quinone
- 4-07-00-02682 (Beilstein Handbook Reference)
- DTXSID20952916
- starbld0005599
- 6,12-Benzo(a)pyrenedione
- SCHEMBL8780165
- 3067-12-7
- CHEMBL1977197
- Benzo(a)pyrene 6,12-dione
- NSC-625589
- QWW9F0H8TO
- BENZO(A)PYRENE-6,12-DIONE
- NSC625589
- Benzo[def]chrysene-6,12-dione
- 64133-80-8
- Benzoapyrene-6,12-quinone
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- Inchi: InChI=1S/C20H10O2/c21-17-10-16-12-5-1-2-6-13(12)20(22)15-9-8-11-4-3-7-14(17)18(11)19(15)16/h1-10H
- InChI Key: HSJQJGAVYCLWJA-UHFFFAOYSA-N
- SMILES: C1C2=C3C4=C(C(=O)C5C=CC=CC=5C4=CC2=O)C=CC3=CC=1
Computed Properties
- Exact Mass: 282.06808
- Monoisotopic Mass: 282.06808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 560
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 34.1
Experimental Properties
- Density: 1.1639 (rough estimate)
- Melting Point: 321°C
- Boiling Point: 384.91°C (rough estimate)
- Refractive Index: 1.6440 (estimate)
- PSA: 34.14000
- LogP: 3.84700
Benzoapyrene-6,12-quinone Security Information
- Storage Condition:Ventilation and low temperature drying
Benzoapyrene-6,12-quinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B205870-10mg |
Benzo[a]pyrene-6,12-quinone |
3067-12-7 | 10mg |
$ 1568.00 | 2023-04-19 | ||
A2B Chem LLC | AF41156-1mg |
6,12-Benzo(a)pyrenedione |
3067-12-7 | 1mg |
$316.00 | 2024-04-20 | ||
A2B Chem LLC | AF41156-10mg |
6,12-Benzo(a)pyrenedione |
3067-12-7 | 10mg |
$1646.00 | 2024-04-20 | ||
TRC | B205870-1mg |
Benzo[a]pyrene-6,12-quinone |
3067-12-7 | 1mg |
$ 205.00 | 2023-04-19 |
Benzoapyrene-6,12-quinone Related Literature
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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4. Book reviews
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Additional information on Benzoapyrene-6,12-quinone
Benzoapyrene-6,12-quinone (CAS No. 3067-12-7): A Comprehensive Overview
Benzoapyrene-6,12-quinone (CAS No. 3067-12-7) is a complex organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound is a derivative of benzoapyrene, a polycyclic aromatic hydrocarbon (PAH) known for its structural complexity and potential biological activities. The quinone form of benzoapyrene, specifically Benzoapyrene-6,12-quinone, has been the subject of extensive research due to its unique chemical properties and potential applications in various scientific domains.
The chemical structure of Benzoapyrene-6,12-quinone is characterized by a fused ring system with multiple benzene rings and a quinone moiety. This structure confers the compound with high stability and reactivity, making it an interesting subject for both fundamental and applied research. The quinone functional group is particularly noteworthy as it can participate in redox reactions, which are crucial in many biological processes.
In recent years, studies have focused on the biological activities of Benzoapyrene-6,12-quinone. One of the key areas of interest is its potential as an antioxidant. Quinones are known to have antioxidant properties due to their ability to donate electrons and neutralize free radicals. Research has shown that Benzoapyrene-6,12-quinone can effectively scavenge reactive oxygen species (ROS), which are implicated in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Beyond its antioxidant properties, Benzoapyrene-6,12-quinone has also been investigated for its cytotoxic effects. Several studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting cellular redox balance and activating pro-apoptotic signaling pathways. This makes it a promising candidate for the development of novel anticancer agents. However, further research is needed to understand the mechanisms underlying its cytotoxicity and to optimize its therapeutic potential.
The environmental impact of Benzoapyrene-6,12-quinone is another area of concern. Polycyclic aromatic hydrocarbons (PAHs) are known environmental pollutants that can accumulate in soil and water bodies. The quinone form of benzoapyrene may have different environmental fate and transport properties compared to its parent compound. Studies have shown that Benzoapyrene-6,12-quinone can be biodegraded by certain microorganisms, which suggests potential strategies for environmental remediation.
In the context of drug discovery and development, Benzoapyrene-6,12-quinone has shown promise as a lead compound for the design of new therapeutic agents. Its unique chemical structure and biological activities make it an attractive starting point for medicinal chemistry efforts aimed at optimizing its pharmacological properties. Researchers are exploring various structural modifications to enhance its solubility, bioavailability, and selectivity towards specific biological targets.
The synthesis of Benzoapyrene-6,12-quinone is a challenging task due to its complex structure. However, advances in synthetic chemistry have led to the development of efficient routes for its preparation. One common approach involves the oxidation of benzoapyrene using strong oxidizing agents such as potassium permanganate or ceric ammonium nitrate. These methods have been optimized to achieve high yields and purity levels, making it feasible to produce sufficient quantities for research purposes.
The analytical characterization of Benzoapyrene-6,12-quinone is essential for ensuring its purity and identity. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to analyze this compound. These methods provide detailed information about its chemical structure and help in monitoring its stability under different conditions.
In conclusion, Benzoapyrene-6,12-quinone (CAS No. 3067-12-7) is a multifaceted compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it an important subject for ongoing research. As our understanding of this compound continues to evolve, it is likely to play a crucial role in advancing our knowledge in areas such as medicinal chemistry, environmental science, and biotechnology.
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